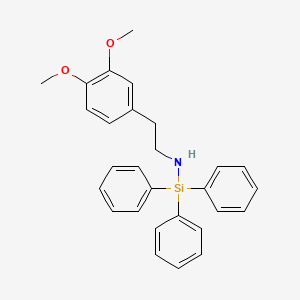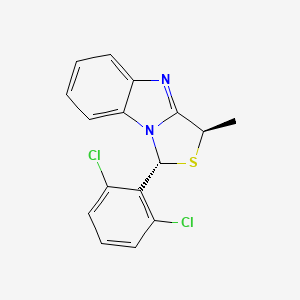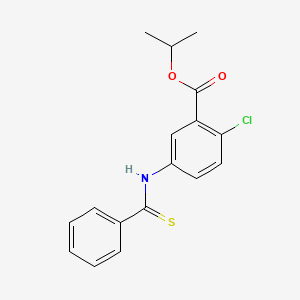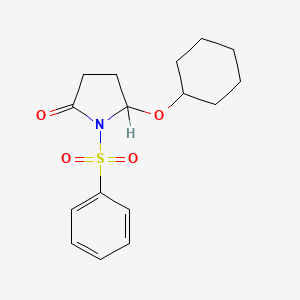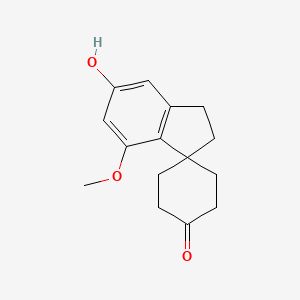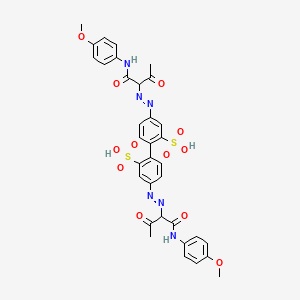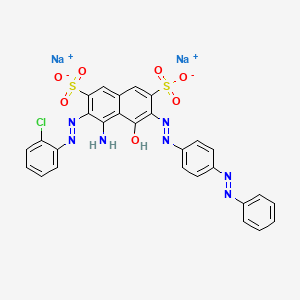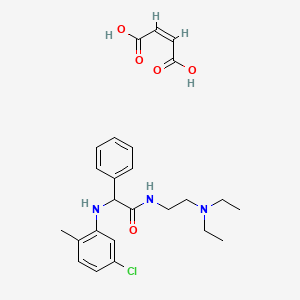
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a chloro-substituted toluidine moiety, a diethylaminoethyl group, and a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate typically involves multiple steps. The initial step often includes the preparation of 5-chloro-2-methylaniline, which is then reacted with various reagents to introduce the diethylaminoethyl and phenylacetamide groups. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate involves its interaction with specific molecular targets and pathways. The chloro-substituted toluidine moiety may interact with enzymes or receptors, while the diethylaminoethyl group can enhance the compound’s solubility and bioavailability. The phenylacetamide backbone provides structural stability and contributes to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.
2-Amino-4-chlorotoluene: Another chloro-substituted toluidine derivative with similar chemical properties.
Uniqueness
2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97702-83-5 |
|---|---|
Molecular Formula |
C25H32ClN3O5 |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(5-chloro-2-methylanilino)-N-[2-(diethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H28ClN3O.C4H4O4/c1-4-25(5-2)14-13-23-21(26)20(17-9-7-6-8-10-17)24-19-15-18(22)12-11-16(19)3;5-3(6)1-2-4(7)8/h6-12,15,20,24H,4-5,13-14H2,1-3H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LKJRMMIEPXGJBN-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


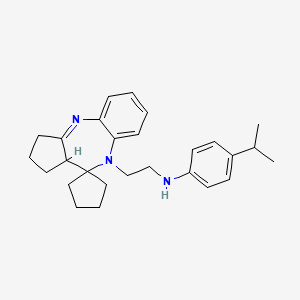

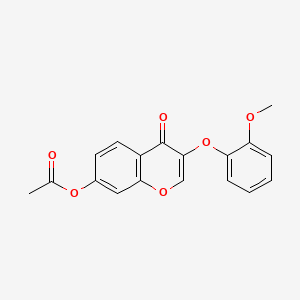
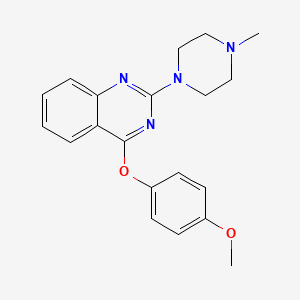
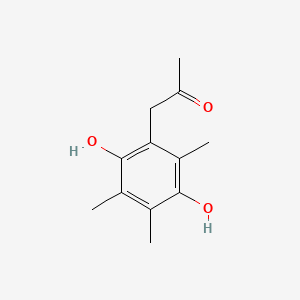
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
